molecular formula C16H11ClN2O B11839381 2-(2-Chlorophenyl)quinoline-8-carboxamide CAS No. 655222-57-4

2-(2-Chlorophenyl)quinoline-8-carboxamide

Cat. No.: B11839381
CAS No.: 655222-57-4
M. Wt: 282.72 g/mol
InChI Key: YQKNYFYQVYFQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)quinoline-8-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(2-Chlorophenyl)quinoline-8-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzamide under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then subjected to cyclization to form the quinoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Chlorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Chlorophenyl)quinoline-8-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to interact with bacterial enzymes makes it effective against certain bacterial infections .

Comparison with Similar Compounds

2-(2-Chlorophenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

CAS No.

655222-57-4

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

2-(2-chlorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)14-9-8-10-4-3-6-12(16(18)20)15(10)19-14/h1-9H,(H2,18,20)

InChI Key

YQKNYFYQVYFQKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.